![molecular formula C17H14BrN3O3S B2777868 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851800-68-5](/img/structure/B2777868.png)
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by the presence of bromophenyl, methylsulfanyl, dihydroimidazolyl, and nitrophenyl groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antitumor activities . Therefore, it’s plausible that this compound may interact with multiple targets, contributing to its potential therapeutic effects.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it may interact with its targets, leading to changes in cellular processes that result in its therapeutic effects .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, leading to a range of biological effects . For instance, some indole derivatives have been reported to have antiviral activity against HIV-1 and HIV-2 strains .
Result of Action
Similar compounds have been reported to induce cell apoptosis and endoplasmic reticulum stress (ers), which are believed to be associated with oxidative stress and mitochondrial dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl compound, followed by the introduction of a methylsulfanyl group. The dihydroimidazolyl group is then synthesized through a cyclization reaction, and finally, the nitrophenyl group is added via a nitration reaction. Each step requires specific reagents and conditions, such as the use of bromine for bromination, thiols for methylsulfanyl introduction, and nitric acid for nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound or its derivatives could be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another compound with a similar phenyl structure but different substituents.
4-Methoxyphenethylamine: Shares some structural similarities but differs in functional groups.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c18-14-6-4-12(5-7-14)11-25-17-19-8-9-20(17)16(22)13-2-1-3-15(10-13)21(23)24/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLFCFFKMIEGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777785.png)

![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2777790.png)
![3,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2777791.png)
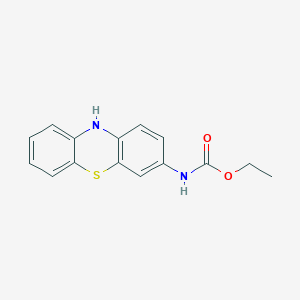
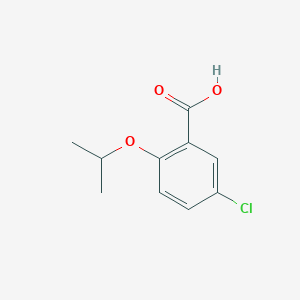
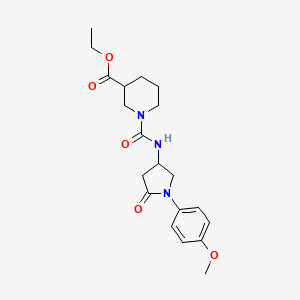
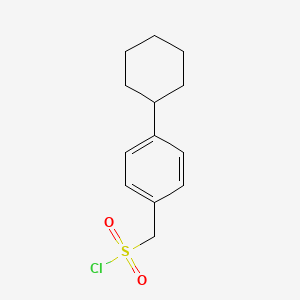
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2777801.png)
![1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2777802.png)

![3-[(2-Methylphenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2777805.png)
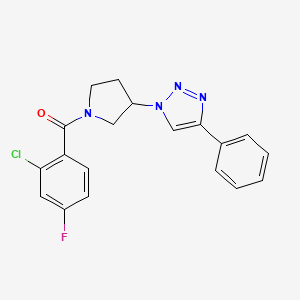
![tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate](/img/structure/B2777808.png)
